![molecular formula C20H12BrCl2NO2 B2875043 4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 329786-98-3](/img/structure/B2875043.png)
4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as "2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide" . It has a molecular weight of 387.06 .
Molecular Structure Analysis
The molecular structure of this compound has been studied . The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . For a detailed structural analysis, please refer to the original research .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of metal complexes, particularly with Ni(II) and Cu(II), using 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, reveal insights into their molecular structures. These complexes have been analyzed using techniques such as elemental analyses, FT-IR, 1H-NMR spectroscopy, and single-crystal X-ray diffraction, showing that they form neutral cis-[ML2] complexes with specific crystalline structures (Binzet et al., 2009).
Molecular Interactions and Structural Analysis
Research on antipyrine-like derivatives, including 2-bromo and 2-chloro benzamide derivatives, has been conducted to understand their molecular interactions. These studies include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Such analyses help in understanding the stabilization mechanisms of these molecules, highlighting the significance of hydrogen bonding and π-interactions in their solid-state structures (Saeed et al., 2020).
Antipathogenic Activity
The antipathogenic properties of thiourea derivatives have been explored for their potential as antimicrobial agents. The presence of bromide, iodine, or fluorine, alongside chloride atoms, in these compounds has shown significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these derivatives for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Development of New Materials
Research into the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives has opened new pathways for the synthesis of aryl bromides. This process utilizes NH4Br as both a brominating reagent and electrolyte, offering a greener alternative to traditional methods by avoiding the use of chemical oxidants (Yang et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that benzylic halides, which this compound is a type of, typically react via an sn1 or sn2 pathway .
Mode of Action
The compound interacts with its targets through a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to continue the reaction .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of cloxazolam and its metabolites .
Result of Action
It’s known that the compound is used in the synthesis of cloxazolam and its metabolites , suggesting it plays a role in the production of these substances.
Propiedades
IUPAC Name |
4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOXSVCZAAISML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)
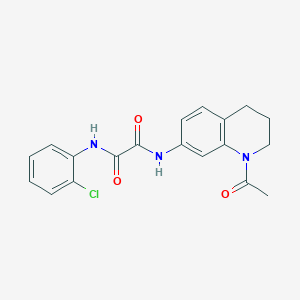
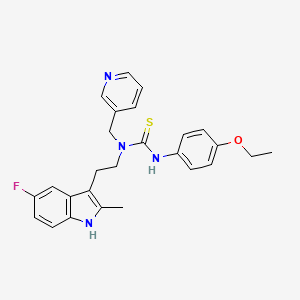
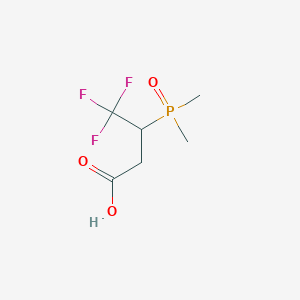
![N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874967.png)
![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)
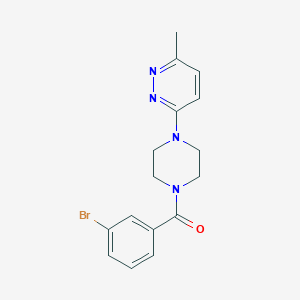

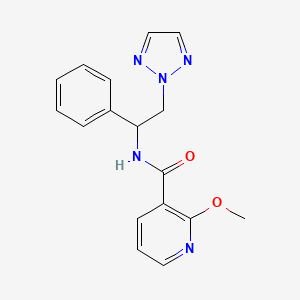
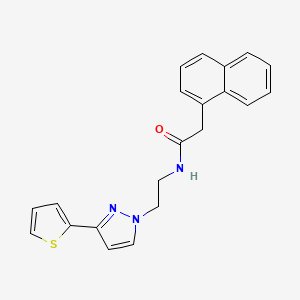
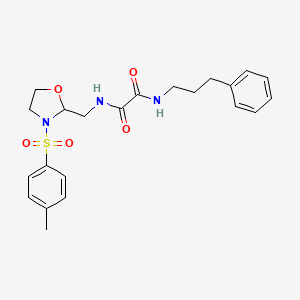
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)